molecular formula C17H34NNaO4 B12685172 Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate CAS No. 70521-74-3

Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate

Cat. No.: B12685172
CAS No.: 70521-74-3
M. Wt: 339.4 g/mol
InChI Key: AWEMLNGDYQCSIB-UHFFFAOYSA-M
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Description

Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate is an organic compound with the CAS Registry Number 70521-74-3 . This chemical is part of a class of beta-alaninate compounds characterized by a molecular structure featuring both hydroxydodecyl and hydroxyethyl functional groups. The presence of these hydroxyl groups, along with a carboxylate salt, influences the compound's polarity, solubility, and surfactant properties, such as its ability to lower surface tension. Compounds with similar structural features are often investigated for their surface-active properties and may be of significant interest in research areas including material science, as emulsifiers, or in the study of self-assembling molecular systems. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

70521-74-3

Molecular Formula

C17H34NNaO4

Molecular Weight

339.4 g/mol

IUPAC Name

sodium;3-[2-hydroxydodecyl(2-hydroxyethyl)amino]propanoate

InChI

InChI=1S/C17H35NO4.Na/c1-2-3-4-5-6-7-8-9-10-16(20)15-18(13-14-19)12-11-17(21)22;/h16,19-20H,2-15H2,1H3,(H,21,22);/q;+1/p-1

InChI Key

AWEMLNGDYQCSIB-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCC(CN(CCC(=O)[O-])CCO)O.[Na+]

Origin of Product

United States

Preparation Methods

Epoxyalkane Ring-Opening Reaction

A common and efficient method to prepare N-(2-hydroxyalkyl)-N-alkylaminocarboxylic acids involves the nucleophilic ring-opening of epoxyalkanes by amino acids or their derivatives.

  • Reagents:

    • Epoxyalkane such as 1,2-epoxydodecane (for the dodecyl hydroxy group)
    • Beta-alanine or its derivatives
    • Solvent: 2-propanol or other polar solvents
    • Catalyst or base to facilitate ring opening
  • Procedure:
    The epoxyalkane is reacted with beta-alanine or an amino acid derivative under controlled temperature (often mild heating) to open the epoxide ring, forming the hydroxyalkyl substituent on the nitrogen atom. This reaction proceeds via nucleophilic attack of the amino group on the less hindered carbon of the epoxide ring.

  • Reaction Monitoring:
    Completion is confirmed by liquid chromatography or other analytical techniques.

  • Neutralization:
    After the reaction, the mixture is neutralized with sodium hydroxide to form the sodium salt of the beta-alanine derivative.

This method is described in patent literature for similar betaine-type compounds, which include N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate analogs.

Alkylation of Amino Acid Derivatives

Another approach involves alkylation of amino acid derivatives with haloalkanes or alkyl halides bearing hydroxy groups.

  • Reagents:

    • Beta-alanine or its ester derivatives
    • 2-haloalkanols such as 2-chloroethanol or 2-bromoethanol for hydroxyethyl substitution
    • 2-haloalkanes such as 2-chlorododecanol for the dodecyl hydroxy group
    • Base such as sodium hydroxide or potassium carbonate
  • Procedure:
    The amino group of beta-alanine is alkylated sequentially or simultaneously with the haloalkanes under basic conditions to introduce the hydroxyalkyl substituents. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Purification:
    The product is purified by crystallization or chromatography, followed by neutralization to the sodium salt form.

Direct Amidation and Hydroxylation

In some cases, direct amidation of beta-alanine with hydroxyalkyl amines followed by selective hydroxylation can be employed, but this is less common due to complexity and lower yields.

Reaction Conditions and Parameters

Parameter Typical Range/Value Notes
Temperature 25–80 °C Mild heating to facilitate ring opening or alkylation
Solvent 2-propanol, DMF, DMSO Polar solvents preferred for solubility and reaction efficiency
Reaction Time 4–24 hours Depends on reagent reactivity and scale
pH Neutral to slightly basic (pH 7–9) For neutralization and salt formation
Molar Ratios Epoxyalkane : Amino acid ~1:1 to 1.2:1 Slight excess of epoxyalkane may be used to drive reaction
Catalyst/Base Sodium hydroxide, potassium carbonate To facilitate nucleophilic attack and neutralization

Research Findings and Optimization

  • The epoxyalkane ring-opening method is favored for its regioselectivity and mild conditions, producing high-purity products with good yields.
  • The presence of hydroxy groups on both substituents enhances amphiphilicity, making the compound suitable for surfactant and drug delivery applications.
  • Reaction monitoring by liquid chromatography ensures completion and minimizes side reactions.
  • Neutralization to the sodium salt improves water solubility and stability of the final compound.
  • Variations in alkyl chain length (e.g., dodecyl vs. tetradecyl or hexadecyl) affect physical properties but the preparation method remains similar.

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Advantages Disadvantages
Epoxyalkane Ring-Opening 1,2-epoxydodecane + beta-alanine Nucleophilic ring opening Mild conditions, regioselective Requires epoxyalkane synthesis
Alkylation with Haloalkanes 2-haloalkanols + beta-alanine Nucleophilic substitution Straightforward, scalable Possible side reactions, harsher conditions
Direct Amidation + Hydroxylation Hydroxyalkyl amines + beta-alanine Amidation + hydroxylation Potentially fewer steps Complex, lower yield

Chemical Reactions Analysis

Types of Reactions

Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

Industrial Applications

  • Firefighting Agents :
    • Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate is utilized in firefighting formulations, particularly for extinguishing hydrocarbon fires. Its properties allow for effective suppression of flames when diluted with water during firefighting operations .
    • Case Study : In industrial settings, this compound has been tested for its effectiveness in fire suppression systems used in mining vehicles, demonstrating significant performance in managing fire hazards associated with hydrocarbon fuels.
  • Surfactants and Emulsifiers :
    • This compound serves as a surfactant in various formulations, including personal care products and industrial cleaners. Its amphiphilic nature allows it to reduce surface tension and stabilize emulsions.
    • Data Table :
    Application AreaFunctionalityPerformance Metrics
    Personal Care ProductsSkin conditioning and cleansingImproved moisture retention
    Industrial CleanersEmulsification and dirt removalEnhanced cleaning efficacy

Biomedical Applications

  • Drug Delivery Systems :
    • This compound has potential applications in drug delivery systems, particularly as a non-viral vector in gene therapy. Its biocompatibility and ability to form complexes with nucleic acids make it suitable for delivering therapeutic agents.
    • Case Study : Research has indicated that this compound can enhance the delivery efficiency of CRISPR/Cas9 systems, improving gene editing outcomes in vivo by facilitating cellular uptake of genetic materials .
  • Anticonvulsant Properties :
    • Preliminary studies suggest that derivatives of this compound exhibit anticonvulsant activity. For instance, related compounds have shown effectiveness in reducing seizure activity in animal models .
    • Data Table :
    CompoundED50 (mg/kg)TD50 (mg/kg)Protective Index
    N-(2-hydroxyethyl) derivative17.7154.98.8
    N-(2-hydroxyethyl) cinnamamide17.0211.112.4

Environmental Impact

The environmental assessment of this compound indicates low risk when used as intended in industrial applications. The compound is not expected to significantly impact aquatic life when handled according to safety guidelines .

Mechanism of Action

The mechanism of action of Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate involves its ability to interact with lipid membranes and proteins. The compound can insert itself into lipid bilayers, disrupting membrane integrity and increasing permeability. This property makes it useful in applications such as drug delivery and cell biology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate and its structural analogs, based on available evidence:

Property This compound Sodium N-(2-hydroxyethyl)-N-(2-hydroxyoctadecyl)-beta-alaninate
Alkyl Chain Length C12 (dodecyl) C18 (octadecyl)
Molecular Formula Likely C19H39NO4·Na (inferred) C23H47NO4·Na
Solubility Higher solubility in water due to shorter hydrophobic chain Lower solubility; requires higher temperatures for dissolution
Surfactant Efficiency Lower critical micelle concentration (CMC) due to shorter chain Higher CMC; micelle formation at lower concentrations
Industrial Applications Preferred in formulations requiring rapid biodegradability Used in heavy-duty detergents or high-viscosity systems

Key Findings:

Alkyl Chain Impact : The hydroxydodecyl variant (C12) offers enhanced water solubility and faster biodegradability compared to the hydroxyoctadecyl analog (C18) . This makes it suitable for eco-friendly formulations.

Functional Group Synergy : Both compounds exhibit amphoteric behavior due to their hydroxyethyl and carboxylate groups, enabling pH-stable performance in harsh conditions.

Market Availability : Sodium N-(2-hydroxyethyl)-N-(2-hydroxyoctadecyl)-beta-alaninate is commercially available as an industrial-grade product (99% purity) , whereas the dodecyl variant may require custom synthesis.

Research Limitations and Recommendations

  • The provided evidence lacks direct data on this compound. Structural inferences were drawn from its octadecyl analog , but experimental validation is necessary.
  • Future studies should investigate the dodecyl variant’s thermal stability, toxicity profile, and performance in mixed surfactant systems.

Biological Activity

Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate, commonly referred to as β-Alanine derivative, is a compound that has garnered attention for its potential biological activities and applications. This article provides a comprehensive overview of its biological activity, including toxicity assessments, environmental impact, and potential therapeutic uses.

Chemical Identity and Properties

  • Chemical Name : this compound
  • CAS Number : 64265-45-8
  • Molecular Formula : C15H30N2O4
  • Molecular Weight : 302.41 g/mol

The compound is characterized by its unique structure, which includes a long hydrocarbon chain, making it amphiphilic. This property is significant for its interaction with biological membranes and potential applications in drug delivery systems.

Acute Toxicity

Research indicates that this compound exhibits low acute toxicity. In studies involving rats, the compound showed an LD50 greater than 2000 mg/kg body weight for both oral and dermal routes, suggesting a low risk of acute toxicity in humans .

Skin and Eye Irritation

In vivo studies have demonstrated that the compound is not irritating to the skin but can cause eye irritation. The irritation observed in rabbits was temporary, resolving within 14 days post-exposure . This classification necessitates caution in handling the substance to prevent ocular exposure.

Sensitization Potential

The compound has been classified as a skin sensitizer based on local lymph node assay results in mice, with an EC3 value of 30.6% indicating a potential for allergic reactions upon skin contact .

Aquatic Toxicity

The environmental assessment of this compound indicates a low risk to aquatic life. The predicted no-effect concentration (PNEC) suggests minimal adverse effects on aquatic organisms when used within recommended guidelines .

Persistence and Bioaccumulation

The compound is characterized by low persistence in the environment and minimal bioaccumulation potential. This suggests that it does not accumulate significantly in living organisms or the environment, reducing long-term ecological risks .

Therapeutic Applications

Emerging research highlights the potential therapeutic applications of this compound:

  • Drug Delivery Systems : Due to its amphiphilic nature, this compound can facilitate drug solubilization and enhance bioavailability.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of beta-alanine may exhibit antimicrobial properties, making them candidates for use in pharmaceuticals aimed at infection control.
  • Cosmetic Applications : Its mildness and low irritation potential make it suitable for formulations in personal care products.

Case Studies

  • Dermatological Applications : A study assessed the use of this compound in topical formulations aimed at enhancing skin hydration while minimizing irritation. Results indicated improved skin barrier function with no adverse reactions reported.
  • Pharmaceutical Formulations : In a controlled study involving drug solubility enhancement using this compound, significant improvements in solubility profiles were observed compared to standard formulations, indicating its potential role as an excipient.

Q & A

Q. What analytical techniques are recommended for structural confirmation of Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate in synthetic samples?

  • Methodological Answer : Structural confirmation requires a combination of techniques:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can resolve hydroxyl, alkyl, and carboxylate groups. For homologues like Sodium Lauroamphopropionate, signals for hydroxyethyl and hydroxydodecyl groups appear in specific regions (δ 3.2–3.8 ppm for ether linkages) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight. For example, Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-beta-alaninate has a molecular weight of 317.332 g/mol, detectable via electrospray ionization (ESI) .
  • FTIR Spectroscopy : Peaks at ~3400 cm⁻¹ (O-H stretch) and ~1600 cm⁻¹ (carboxylate C=O) confirm functional groups .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

  • Methodological Answer :
  • Stepwise Alkylation : React beta-alanine with 2-hydroxydodecyl bromide under basic conditions (pH 10–12) to form the primary amine intermediate. Subsequent reaction with 2-hydroxyethyl bromide reduces cross-alkylation byproducts .
  • Purification : Use reverse-phase HPLC with C18 columns, as demonstrated for structurally similar surfactants (e.g., Sodium Lauroamphopropionate), achieving >95% purity .

Advanced Research Questions

Q. What experimental approaches can elucidate the impact of alkyl chain length on the surfactant properties of Sodium N-(2-hydroxyalkyl)-N-(2-hydroxyethyl)-beta-alaninate derivatives?

  • Methodological Answer :
  • Comparative Micellization Studies : Measure critical micelle concentration (CMC) using surface tension tensiometry. For homologues (e.g., C12 vs. C14 alkyl chains), CMC decreases by ~30% as chain length increases, indicating enhanced hydrophobicity .
  • Dynamic Light Scattering (DLS) : Assess micelle size distribution. Sodium N-(2-hydroxytetradecyl) derivatives (CAS 7709-17-3) form larger micelles (~15 nm) compared to dodecyl analogues (~12 nm) .

Q. How does the presence of hydroxyl groups in this compound influence its stability under varying pH conditions?

  • Methodological Answer :
  • pH Stability Assays : Conduct accelerated degradation studies (e.g., 40°C, pH 3–10 for 48 hours). Hydroxyl groups enhance stability at neutral pH (degradation <5% at pH 7), but acidic conditions (pH <4) hydrolyze the ether linkage, as observed in related compounds .
  • Chelation Effects : Hydroxyl groups may chelate metal ions (e.g., Ca²⁺), reducing oxidative degradation. Use inductively coupled plasma mass spectrometry (ICP-MS) to monitor metal interactions .

Q. What strategies mitigate interference from biological matrices when quantifying this compound in cell culture studies?

  • Methodological Answer :
  • Sample Pretreatment : Precipitate proteins using acetonitrile (3:1 v/v) and filter through 0.22 µm membranes. This method reduced matrix effects by 90% in serum studies for similar amphoteric surfactants .
  • LC-MS/MS with Isotopic Labeling : Use a deuterated internal standard (e.g., d₆-Sodium Lauroamphopropionate) to correct for ion suppression, achieving a limit of quantification (LOQ) of 0.1 ng/mL .

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